

Avanbulin Pharmacokinetic Data Summary

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Compound Focus: Avanbulin

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The pharmacokinetics of **avanbulin** have been evaluated following administration of its prodrug, **lisavanbulin**, via different routes and regimens. The table below summarizes key PK parameters from multiple clinical trials.

Table 1: Summary of Avanbulin Pharmacokinetic Parameters from Clinical Studies

Study Description	Dosing Regimen	Dose	C~max~ (ng/mL)	AUC (h·ng/mL)	Reference
Phase 1, 48-hour IV Infusion [1]	48-hour IV, Days 1, 8, 15 (28-day cycle)	70 mg/m ²	144	AUC~0-inf~: 8,580	[1]
Phase 2a, Oral (Solid Tumors) [2]	Once-daily oral	30 mg/day	147 (Cycle 1, Day 1)	AUC~0-inf~: 1,575 (Cycle 1, Day 1)	[2]
Phase 1, Oral + Radiotherapy [3]	Once-daily oral with radiotherapy	15 mg/day	Not Reported	Increased dose-proportionally from 4 to 15 mg	[3]
Phase 2a, 48-hour IV (GBM Cohort) [4]	48-hour IV, Days 1, 8, 15 (28-day cycle)	70 mg/m ²	Not Specifically Reported	Achieved ~2x higher exposure vs. 2-h infusion RP2D	[4]

Key Findings:

- **Route of Administration:** The **oral bioavailability** of **avanbulin** from **lisavanbulin** capsules is high, estimated to be over **80%** [1].
- **Infusion Time:** Changing the IV infusion from 2 hours to 48 hours allowed for higher overall drug exposure (AUC) while avoiding the high peak concentrations (C~max~) associated with vascular toxicity [4] [1].
- **Dose Proportionality:** For oral administration, **avanbulin** exposure (C~max~ and AUC) increased in a relatively dose-proportional manner across the tested dose ranges (e.g., from 15 mg to 30 mg) [2].

Detailed Experimental Protocols

Here, we detail the standard operating procedures for pharmacokinetic assessment as implemented in clinical trials for **lisavanbulin/avanbulin**.

Protocol 1: Pharmacokinetic Sampling for Oral **Lisavanbulin** Administration

This protocol is adapted from studies investigating continuous daily oral dosing [3] [2].

1.1 Objective To characterize the single-dose and steady-state pharmacokinetics of **avanbulin** following oral administration of **lisavanbulin** in patients.

1.2 Materials

- **Investigation Product:** **Lisavanbulin** hard capsules (1 mg or 5 mg strength).
- **Subjects:** Patients with advanced solid tumors or recurrent glioblastoma.
- **Key Supplies:** Blood collection tubes (K2EDTA), refrigerated centrifuge, access to a validated LC-MS/MS system.

1.3 Procedure

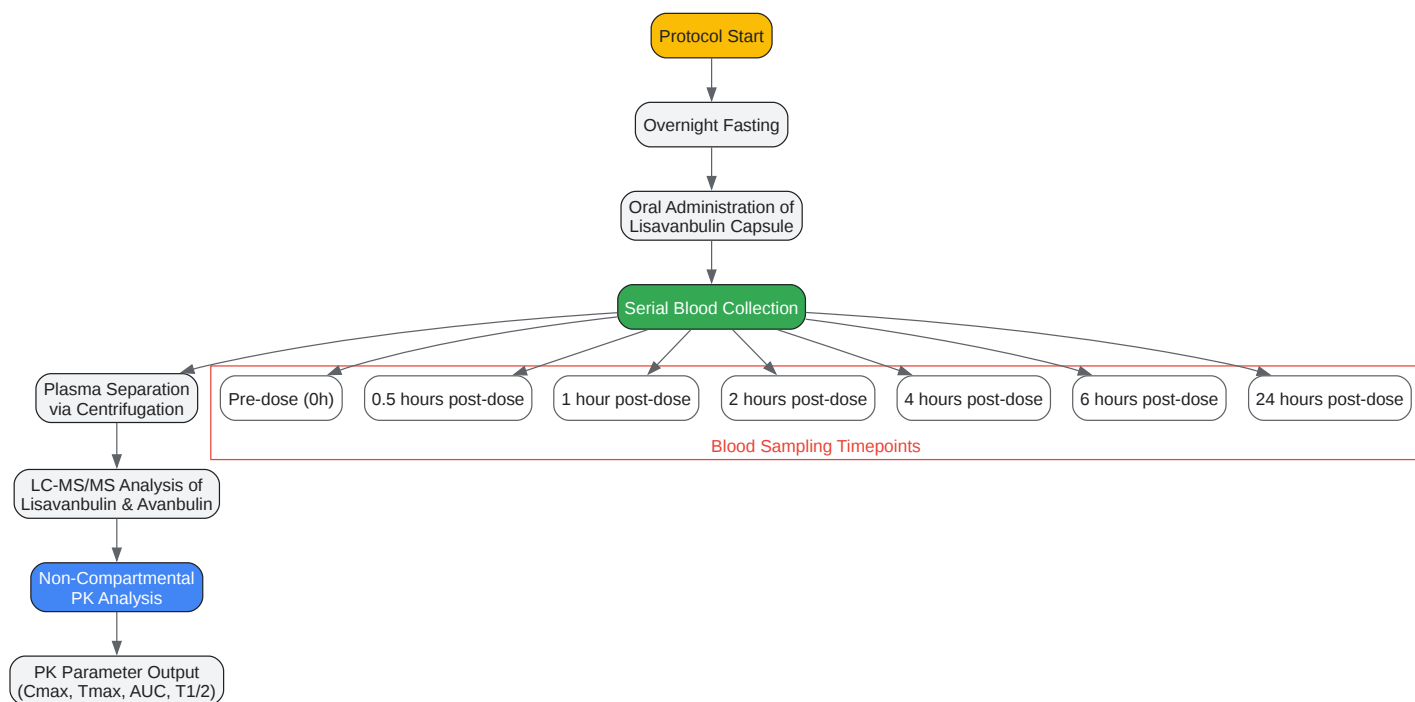
- **Pre-Dose:** Patients should fast overnight before dosing.
- **Dosing:** Administer the prescribed daily dose of **lisavanbulin** orally with 240 mL of water.
- **Blood Sampling:** Collect venous blood samples at the following time points relative to dosing:
 - **On Cycle 1 Day 1 and Cycle 2 Day 1:** Pre-dose (0 h), 0.5 h, 1 h, 2 h, 4 h, 6 h, and 24 h post-dose.
 - **Sample Handling:** Centrifuge blood samples to separate plasma immediately after collection and store frozen at -20°C or below until analysis.

- **Bioanalysis:** Quantify plasma concentrations of both **lisavanbulin** and its active metabolite, **avanbulin**, using a **validated liquid chromatography with tandem mass spectrometry (LC-MS/MS)** method [3] [2].

1.4 Data Analysis

- Calculate the following PK parameters for **avanbulin** using non-compartmental analysis (e.g., with Phoenix WinNonlin):
 - Maximum observed plasma concentration (C~max~)
 - Time to C~max~ (T~max~)
 - Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC~0-last~) and extrapolated to infinity (AUC~0-inf~)
 - Terminal elimination half-life (T~1/2~)

The workflow for this protocol is outlined below.



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Protocol 2: Pharmacokinetic Sampling for 48-Hour Intravenous Lisavanbulin Infusion

This protocol is adapted from studies investigating prolonged IV infusion to maximize drug exposure while mitigating C_{max}-dependent toxicity [4] [1].

2.1 Objective To characterize the pharmacokinetics of **avanbulin** during and following a 48-hour continuous intravenous infusion of **lisavanbulin**.

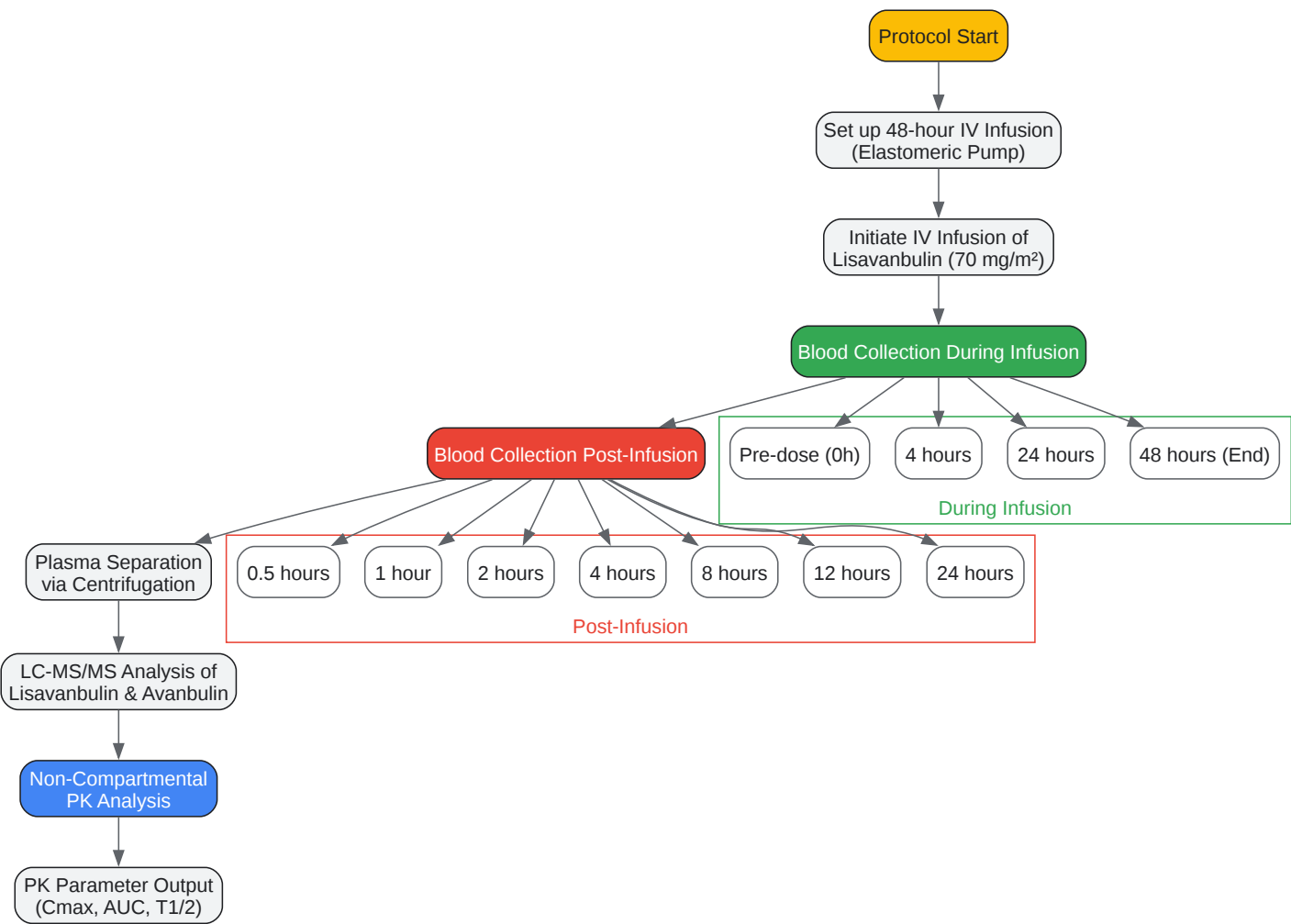
2.2 Materials

- **Investigation Product:** **Lisavanbulin** solution for IV infusion.
- **Subjects:** Patients with advanced solid tumors or recurrent glioblastoma.
- **Key Supplies:** Elastomeric pump (e.g., Baxter models 2C4711K or 2C4009K), implantable venous access system, blood collection tubes (K2EDTA), refrigerated centrifuge, access to a validated LC-MS/MS system.

2.3 Procedure

- **Drug Administration:** Administer **lisavanbulin** via a **48-hour continuous IV infusion** using an elastomeric pump and an implantable venous access system. The recommended phase 2 dose is **70 mg/m²** [4] [1].
- **Infusion Schedule:** Dosing is typically on Days 1, 8, and 15 of a 28-day treatment cycle.
- **Blood Sampling:** For a thorough PK profile, schedule blood draws as follows during the first cycle:
 - **During Infusion:** Pre-dose (0 h), and at 4 h, 24 h, and 48 h after the start of infusion.
 - **Post-Infusion:** 30 minutes, 1 h, 2 h, 4 h, 8 h, 12 h, and 24 h after the end of the 48-hour infusion.
 - **Trough Levels:** Pre-dose on subsequent infusion days (e.g., Day 8, Day 15) can be used to assess trough concentrations.
- **Sample Handling & Analysis:** Centrifuge blood samples to separate plasma and store frozen. Analyze using a **validated LC-MS/MS** method for **lisavanbulin** and **avanbulin** [1].

The workflow for this protocol is outlined below.



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Critical Considerations for Application

- **Toxicity Management:** The primary dose-limiting toxicities (DLTs) for lisavanbulin are neurological (gait disturbance) and vascular (myocardial injury), which are C_{max}-driven [5]. The 48-hour infusion regimen was specifically designed to lower C_{max} and mitigate these risks while achieving higher AUC, which is linked to anti-proliferative efficacy [1].
- **Patient Selection:** Clinical trials often excluded patients with pre-existing conditions that could increase the risk of these toxicities, such as peripheral neuropathy ≥ Grade 2, uncontrolled hypertension, or significant cardiac disease [4] [5].
- **Bioanalytical Specificity:** The LC-MS/MS method must be able to independently quantify both the prodrug (lisavanbulin) and the active metabolite (avanbulin) to accurately define the PK profile of each entity.

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